molecular formula C9H15Cl B13186553 (1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane

(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane

Cat. No.: B13186553
M. Wt: 158.67 g/mol
InChI Key: OLYKDXQHOBHULK-UHFFFAOYSA-N
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Description

(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane is a chemical compound with the molecular formula C₉H₁₅Cl It is characterized by the presence of a cyclopropane ring substituted with a chloro group and a cyclopropylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane typically involves the reaction of cyclopropylmethyl chloride with cyclopropylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then quenched with water and extracted to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylpropan-2-yl derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of cyclopropylpropan-2-yl alcohols or amines.

    Oxidation: Formation of cyclopropylpropan-2-yl ketones or carboxylic acids.

    Reduction: Formation of cyclopropylpropan-2-yl hydrocarbons.

Scientific Research Applications

(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structural features and the nature of the target. The cyclopropane ring’s strain and reactivity play a crucial role in its interactions and effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl chloride: A precursor in the synthesis of (1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane.

    Cyclopropylpropan-2-yl alcohol: A product of the substitution reaction of the compound.

    Cyclopropylpropan-2-yl ketone: A product of the oxidation reaction of the compound.

Uniqueness

This compound is unique due to its dual cyclopropane rings, which impart significant strain and reactivity

Properties

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

(1-chloro-2-cyclopropylpropan-2-yl)cyclopropane

InChI

InChI=1S/C9H15Cl/c1-9(6-10,7-2-3-7)8-4-5-8/h7-8H,2-6H2,1H3

InChI Key

OLYKDXQHOBHULK-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(C1CC1)C2CC2

Origin of Product

United States

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